4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
Properties
IUPAC Name |
4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N7/c7-6(8,9)4-12-5-14-13-2(1-10)3(11)16(5)15-4/h11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFONNZVAMZUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N2C(=NC(=N2)C(F)(F)F)N=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Biological Activities
Research indicates that 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile exhibits a range of biological activities:
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures possess notable antimicrobial effects. The trifluoromethyl group contributes to increased potency against various pathogens.
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. For example:
- Inhibition of Angiogenesis : It affects markers such as VEGF and MMP-9 in breast cancer cells.
- Mechanism of Action : Compounds in this class may inhibit specific enzymes involved in cancer progression.
Other Pharmacological Activities
The compound has been explored for:
- Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation markers.
- Antiviral Properties : Potential activity against viral infections has been noted in preliminary studies.
Case Studies and Research Findings
Several studies have focused on the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity for certain targets, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolotriazine scaffold is highly versatile, with substituents dictating physicochemical properties and applications. Below is a systematic comparison:
Nitro-Substituted Derivatives
- 3-Nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (34) Substituents: Nitro (-NO₂) at position 3, tetrazolyl at position 5. Properties: High thermal stability (Td >305°C), density (1.819 g/cm³), and detonation performance (D = 8,312 m/s, P = 27.04 GPa) . Application: Energetic material with low sensitivity, proposed as a TATB replacement .
- Triazavirin® (Riamilovir) Substituents: Nitro group on the triazolotriazinone core. Properties: Demonstrated antiviral activity against SARS-CoV-2, with efficacy linked to in vivo metabolite generation . Contrast: The carbonitrile in the target compound may alter binding affinity compared to Triazavirin’s ketone moiety.
Alkyl/Alkenyl-Substituted Derivatives
- 4-Amino-7-(heptadeca-9,12-dienyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile (6) Substituents: Long-chain dienyl group at position 6. Properties: Characterized by IR (NH₂/NH peaks at 3,260–3,234 cm⁻¹), <sup>1</sup>H NMR (δ 8.20 for NH), and MS (m/z 317) . Application: Antibacterial bioactive material, likely leveraging hydrophobic interactions for membrane disruption . Contrast: The trifluoromethyl group offers steric and electronic differences compared to alkenyl chains.
Heterocycle-Fused Derivatives
- 4-(Benzothiazol-2-yl)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine (12) Substituents: Benzothiazolyl and phenylsulfonyl groups. Synthesis: Diazotization of 5-amino-1,2,4-triazole followed by coupling with β-ketosulfones . Contrast: Bulkier substituents may hinder solubility compared to the compact trifluoromethyl group.
Comparative Data Table
Key Structural and Functional Insights
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and carbonitrile (-CN) groups enhance thermal stability and detonation performance in energetic materials , while trifluoromethyl (-CF₃) balances lipophilicity and metabolic resistance .
- Biological Activity : Long alkyl/alkenyl chains (e.g., heptadeca-dienyl) improve membrane penetration in antibacterial agents , whereas heterocyclic substituents (e.g., tetrazolyl) optimize detonation properties .
- Synthetic Flexibility : Diazotization and cyclization are common routes for nitro- and tetrazole-substituted derivatives , while thermal methods are employed for ethylidene derivatives .
Biological Activity
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS Number: 198953-65-0) is a heterocyclic compound characterized by its unique trifluoromethyl group and nitrogen-rich structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.14 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby modulating biological pathways. The trifluoromethyl group significantly enhances its binding affinity and specificity for certain targets, which is crucial for its effectiveness in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antibacterial and antifungal properties. For instance, similar triazole derivatives have been tested against various pathogens with promising results in inhibiting growth .
- Anticancer Properties : The compound's structure allows it to interact with cancer cell pathways. In vitro studies have indicated cytotoxic effects against different cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against human breast cancer cells .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Synthesis Methods
The synthesis of this compound typically involves eco-friendly methods such as microwave-assisted reactions. This approach not only enhances yield but also minimizes the use of hazardous solvents and reagents.
Q & A
Q. What are the common synthetic routes for preparing 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of 3-cyanoacetyl-indole derivatives with aldehydes and 3-amino-1,2,4-triazole in dimethylformamide (DMF) under reflux (120°C, 10 hours), followed by recrystallization from ethanol/DMF . Alternatively, hydroxylamine hydrochloride in ethanol under reflux (7 hours) has been used for analogous triazolo-triazine systems, with purification via solvent evaporation and recrystallization . For regioselective trifluoromethyl incorporation, microwave-assisted synthesis (e.g., 150–200 W, 5–15 minutes) improves reaction efficiency by reducing time and side products . Key factors affecting yield include solvent polarity (DMF enhances cyclization), temperature control, and stoichiometric ratios of reagents (e.g., 1:1:1 for aldehyde, triazole, and cyanoacetyl precursors) .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming the triazolo-triazine core and substituents. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in F NMR. Aromatic protons in the triazine ring typically resonate at δ 8.5–9.5 ppm .
- IR Spectroscopy: Stretching vibrations for the cyano group (C≡N) appear at ~2200 cm, while NH groups show bands at 3300–3450 cm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating the loss of the trifluoromethyl group (-CF) or cyano moiety (-CN) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antiviral Activity: Cell-based assays using SARS-CoV-2 pseudoviruses or plaque reduction neutralization tests (PRNT) are recommended, given structural similarities to Riamilovir (Triazavirin®), a triazolo-triazine antiviral .
- Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM to assess IC values .
- Enzyme Inhibition: Kinase or protease inhibition assays, targeting enzymes like EGFR or HIV-1 reverse transcriptase, due to the compound’s heterocyclic electron-deficient core .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis to improve reaction efficiency for this compound?
Methodological Answer:
- Parameter Optimization: Use a microwave reactor at 150–200 W with short irradiation times (5–15 minutes) to minimize decomposition. Solvent-free conditions or low-boiling solvents (e.g., ethanol) enhance energy transfer .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate cyclization. For example, 5 mol% ZnCl reduced reaction time by 40% in analogous triazine syntheses .
- Real-Time Monitoring: Employ in situ FTIR or Raman spectroscopy to track intermediate formation and adjust microwave parameters dynamically .
Q. What strategies resolve contradictions in NMR and mass spectrometry data during structural elucidation?
Methodological Answer:
- Isotopic Labeling: Use N-labeled precursors to clarify ambiguous nitrogen environments in the triazine ring .
- 2D NMR Techniques: HSQC and HMBC correlations differentiate between regioisomers, particularly when trifluoromethyl or cyano groups occupy adjacent positions .
- X-ray Crystallography: Resolve disputes by growing single crystals via slow evaporation in DMSO/water (1:1) and analyzing the solid-state structure .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the trifluoromethyl group in bioactivity?
Methodological Answer:
- Analog Synthesis: Replace -CF with -CH, -Cl, or -NO to assess electronic effects. For example, nitro analogs (e.g., TTX) showed enhanced thermal stability but reduced solubility .
- Computational Modeling: Perform DFT calculations to compare electron-withdrawing effects of -CF versus other substituents on binding affinity to viral proteases .
- Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., liver microsome assays) to determine if -CF improves resistance to oxidative degradation .
Q. What methodologies assess the thermal stability and sensitivity of this compound for safe handling?
Methodological Answer:
- DSC/TGA Analysis: Measure decomposition temperatures using differential scanning calorimetry (DSC). For reference, the related compound TTX decomposes at 240°C, higher than RDX (204°C) .
- Impact Sensitivity Testing: Use a BAM drop hammer apparatus; values >30 J indicate low sensitivity, suitable for lab handling .
- Hygroscopicity Tests: Store samples at 25°C/60% RH for 48 hours and monitor mass changes. The cyano group may increase moisture absorption, requiring desiccated storage .
Q. How is the 1,2,4-triazolo[5,1-c][1,2,4]triazine heterocyclic system constructed in related bioactive compounds?
Methodological Answer:
- Key Intermediate: Start with 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), which undergoes cyclization with nitrile precursors in acetic anhydride to form the fused triazolo-triazine core .
- Regioselective Functionalization: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 7-position .
- Post-Modification: Acylate the 4-amino group with isocyanates or acyl chlorides in dry dioxane under argon to diversify bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
